molecular formula C20H20FN3O4S2 B2505044 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922856-18-6

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2505044
CAS No.: 922856-18-6
M. Wt: 449.52
InChI Key: ATOHQQPZIKCHIT-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core scaffold. Key structural elements include:

  • 3-cyano substituent: Contributes to electron-withdrawing effects, influencing reactivity and binding interactions.
  • 4-((4-fluorophenyl)sulfonyl)butanamide side chain: The sulfonyl group and fluorinated aromatic ring may confer selectivity for biological targets, such as enzymes or receptors involved in inflammatory pathways.

The compound’s molecular formula is C₂₀H₂₁FN₄O₄S₂ (inferred from , adjusted for butanamide vs. acetamide), with a molecular weight of ~463.5 g/mol.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-13(25)24-9-8-16-17(11-22)20(29-18(16)12-24)23-19(26)3-2-10-30(27,28)15-6-4-14(21)5-7-15/h4-7H,2-3,8-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOHQQPZIKCHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

1. Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core , which is known for its diverse biological activities. The presence of a cyano group and a sulfonamide moiety enhances its pharmacological profile. The molecular formula is C23H26N4O4S2C_{23}H_{26}N_{4}O_{4}S_{2} with a molecular weight of approximately 486.6 g/mol.

PropertyValue
Molecular FormulaC23H26N4O4S2C_{23}H_{26}N_{4}O_{4}S_{2}
Molecular Weight486.6 g/mol
CAS Number922990-15-6

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer progression and inflammation.
  • Receptor Modulation: The compound can interact with various receptors, potentially modulating their activity and influencing cellular responses.
  • Gene Expression Alteration: It may affect the expression of genes linked to critical cellular processes such as apoptosis and cell proliferation.

3.1 Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • GSK-3β Inhibition: A related compound has shown potent GSK-3β inhibitory activity (IC50 = 8 nM), which is crucial for regulating cell growth and survival in cancer cells .

3.2 Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through various in vitro studies:

  • Cytokine Production: It has been observed to suppress nitric oxide (NO) production and reduce pro-inflammatory cytokines in microglial cells . This suggests a mechanism that could be beneficial in neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study demonstrated that a derivative of this compound effectively reduced tau hyperphosphorylation in an okadaic-acid-induced model of neurodegeneration. This indicates its potential for treating conditions like Alzheimer's disease by protecting neuronal integrity .

Case Study 2: Antifungal Activity

Another related study highlighted the antifungal properties of tetrahydrothieno[3,2-c]pyridine derivatives against Candida albicans, suggesting that modifications to the thieno-pyridine scaffold can enhance antifungal efficacy .

5. Conclusion

This compound shows promising biological activities that warrant further investigation. Its mechanisms of action through enzyme inhibition and receptor modulation highlight its potential therapeutic applications in oncology and neuroprotection.

Comparison with Similar Compounds

Key Observations:

Side Chain Modifications :

  • The target compound’s butanamide chain (vs. acetamide in ) may improve solubility or target residence time due to increased flexibility and hydrophilicity.
  • The 4-fluorophenylsulfonyl group is conserved in both the target compound and CAS 895478-18-9, suggesting its critical role in target binding .

Core Scaffold Variations: Analogs like FR133605 replace the tetrahydrothieno[2,3-c]pyridine core with diarylthiophenes but retain the 4-fluorophenyl group, highlighting its importance in TNF-α inhibition . The 3-cyano group in the target compound (absent in FR133605) could enhance metabolic stability by reducing oxidative degradation.

Biological Activity Gaps: While FR133605 and related diarylthiophenes demonstrate nanomolar TNF-α inhibition, the target compound’s activity remains unverified .

Physicochemical and Pharmacokinetic Properties

Limited data are available for direct comparison. However:

  • Metabolic Stability: The 3-cyano group could mitigate cytochrome P450-mediated metabolism, a common issue in thiophene-containing compounds .

Research Findings and Implications

Structural Hybridization Strategy: The target compound’s design aligns with the hybridization approach used in , combining features of TNF-α inhibitors (4-fluorophenyl) and tetrahydrothieno[2,3-c]pyridine cores. This strategy aims to balance potency and drug-like properties .

Unresolved Questions: SAR of Sulfonyl Chain Length: The acetamide () vs. butanamide (target) comparison requires experimental validation to assess impact on potency. Crystallographic Data: No structural studies (e.g., X-ray diffraction) are cited; SHELX-based analyses () could resolve conformational preferences .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and how can reaction yields be improved?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving sequential functionalization of the tetrahydrothieno-pyridine core and sulfonylbutanamide side chain. Key steps include:

  • Cyclocondensation : Use of ethanol or dioxane as solvents under reflux conditions (70–90°C) to form the tetrahydrothieno-pyridine scaffold .
  • Sulfonylation : Controlled addition of 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., sodium acetate) to minimize side reactions .
  • Purification : Recrystallization from ethanol-dioxane mixtures (1:2 ratio) to achieve high purity (>85% yield) .
  • Optimization : Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of intermediates) and monitor reaction progress via TLC or HPLC to terminate reactions at peak yields .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity, with DMSO-d6 as a solvent for solubility .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • Crystallography :
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data; discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .
  • Refinement Tools : Use SHELXL’s robust least-squares refinement with restraints for flexible moieties (e.g., acetyl groups) to reconcile bond-length mismatches .
  • Supplementary Techniques : Employ IR spectroscopy to validate functional groups (e.g., cyano stretches at ~2200 cm1^{-1}) and confirm crystallographic assignments .

Q. What experimental strategies are effective for studying the compound’s reactivity and derivatization potential?

  • Methodological Answer :

  • Functional Group Analysis :
  • Acetyl Group : Hydrolysis under acidic conditions (e.g., HCl/EtOH) to generate hydroxyl intermediates for further functionalization .
  • Sulfonyl Group : Nucleophilic substitution at the sulfonyl moiety using amines or thiols to explore SAR (Structure-Activity Relationship) .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction kinetics .

Q. How can researchers design stability studies to assess the compound’s degradation under physiological conditions?

  • Methodological Answer :

  • Stress Testing :
  • Thermal Stability : Incubate at 40°C, 75% RH for 4 weeks; analyze via HPLC for decomposition products .
  • pH Stability : Expose to buffers (pH 1–13) for 24 hours; quantify intact compound using UV-Vis spectroscopy .
  • Light Sensitivity : Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .

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